An In-depth Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine: A Core Scaffold for Drug Discovery
An In-depth Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine: A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases. Within this important class of molecules, 5,7-Dichloropyrazolo[1,5-a]pyrimidine serves as a critical and versatile starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its two reactive chlorine atoms provide a handle for introducing diverse functionalities, making it a cornerstone for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. It also explores the biological potential of its derivatives, highlighting their role in the development of targeted therapies.
Chemical Structure and Properties
5,7-Dichloropyrazolo[1,5-a]pyrimidine is a bicyclic heteroaromatic compound. The table below summarizes its key identifiers and physicochemical properties. While it is widely available as a solid, specific experimental data for properties like melting point and solubility are not extensively reported in peer-reviewed literature, reflecting its primary use as a synthetic intermediate rather than an end-product.
| Property | Value | Reference |
| IUPAC Name | 5,7-dichloropyrazolo[1,5-a]pyrimidine | [1] |
| CAS Number | 57489-77-7 | [1][2] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 188.01 g/mol | [1][3] |
| Appearance | Beige to off-white or yellow solid | [2][4] |
| SMILES | C1=C2N=C(C=C(N2N=C1)Cl)Cl | [1] |
| InChIKey | JMTFWCYVZOFHLR-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [4] |
| Storage | Store at 2-8°C or in a refrigerator, protected from light | [2] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine involves the dehydration and chlorination of a pyrazolo[1,5-a]pyrimidine-5,7-diol precursor. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
This protocol is adapted from established literature procedures for the synthesis of dichloropyrazolopyrimidines.[5][6][7]
Materials:
-
Pyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 20 equivalents)
-
N,N-dimethylaniline (optional, as catalyst/HCl scavenger, e.g., 2.7 equivalents)
-
Acetonitrile (or other suitable solvent)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice, water, saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend pyrazolo[1,5-a]pyrimidine-5,7-diol (e.g., 10 g, 66 mmol) in acetonitrile (e.g., 270 mL).
-
Reagent Addition: Cool the suspension to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 130 mL, 1.4 mol). If using a catalyst, N,N-dimethylaniline (e.g., 23 mL, 179 mmol) is then added dropwise while maintaining the low temperature.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C and maintain for 5-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess POCl₃. Carefully pour the residue onto crushed ice and neutralize to a pH of ~5-7 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (e.g., 4 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography using a gradient of dichloromethane in hexane to yield 5,7-Dichloropyrazolo[1,5-a]pyrimidine as a white to off-white crystalline solid.[7]
Reactivity and Application in Drug Discovery
The utility of 5,7-Dichloropyrazolo[1,5-a]pyrimidine in drug discovery stems from the differential reactivity of its two chlorine atoms. The chlorine at the C7 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C5 position.[6] This allows for selective, sequential functionalization, making it an ideal scaffold for building molecular complexity.
Key Reactions:
-
Selective Nucleophilic Aromatic Substitution (SNAr): Reaction with nucleophiles (e.g., amines, alcohols) typically occurs first at the C7 position. This is a crucial step in the synthesis of many kinase inhibitors, where a morpholine or other amine-containing group is often installed at C7 to interact with the hinge region of the kinase.[6][8]
-
Palladium-Catalyzed Cross-Coupling: Both the C7 and C5 positions can participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. After selective substitution at C7, the remaining C5-Cl can be reacted with various boronic acids or amines to introduce a wide array of substituents, enabling extensive exploration of the chemical space.[6][8]
Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
While 5,7-Dichloropyrazolo[1,5-a]pyrimidine itself is not noted for significant biological activity, it is the precursor to a multitude of potent and selective inhibitors of various protein kinases.[9] These kinases are often dysregulated in diseases like cancer and inflammatory conditions, making them high-value therapeutic targets.
| Target Kinase | Derivative Type | Biological Effect | Reference |
| PI3Kδ | Indole and Benzimidazole derivatives | Inhibition of immune cell signaling; potential for treating inflammatory diseases like asthma and lupus. | [8][10][11][12] |
| CDKs | Various substituted derivatives | Inhibition of cell cycle progression; potent anti-proliferative activity in cancer cell lines. | [13][14][15] |
| TTK | Substituted aniline derivatives | Disruption of the mitotic checkpoint, leading to cancer cell death. | [16][17][18] |
| TrkA | Picolinamide and other heterocyclic derivatives | Inhibition of neurotrophin signaling; potential for treating cancers with NTRK gene fusions. | [19][20] |
Derivatives of 5,7-Dichloropyrazolo[1,5-a]pyrimidine have been developed into highly potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[10][12] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the activation, proliferation, and survival of immune cells, particularly B-cells. Dysregulation of this pathway is implicated in autoimmune diseases and certain cancers. By inhibiting PI3Kδ, these compounds can dampen the inflammatory response.
Spectral Data
-
Mass Spectrometry (MS): Analysis of a synthesized sample showed m/z 189.36 [M + 1], consistent with the expected molecular weight.[7]
For derivatives, extensive NMR data is available in the supplementary information of relevant publications.[21][22] These can be used as a reference for confirming the core structure after synthetic modifications.
Safety and Handling
Based on available Safety Data Sheets (SDS), 5,7-Dichloropyrazolo[1,5-a]pyrimidine is a hazardous substance that requires careful handling.[1][4][23]
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity | Category 4 (Oral) - H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention. |
| Skin Irritation | Category 2 - H315: Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | Category 2A - H319: Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes. |
| Respiratory Irritation | STOT SE 3 - H335: May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid dust formation and inhalation.
-
Store in a tightly closed container in a cool, dry place away from light and incompatible materials like strong oxidizing agents.[4]
Conclusion
5,7-Dichloropyrazolo[1,5-a]pyrimidine is a cornerstone synthetic intermediate in modern medicinal chemistry. While it lacks significant intrinsic biological activity, its well-defined reactivity allows for the efficient and controlled synthesis of diverse libraries of compounds. Derivatives based on this scaffold have proven to be potent inhibitors of several important protein kinases, leading to the development of clinical candidates for cancer and inflammatory diseases. This guide underscores its value as a tool for researchers and scientists dedicated to the discovery and development of novel, targeted therapeutics.
References
- 1. 5,7-Dichloropyrazolo[1,5-a]pyrimidine | C6H3Cl2N3 | CID 11074154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,7-Dichloropyrazolo[1,5-A]Pyrimidine|CAS 57489-77-7 [rlavie.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,7-DICHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 57489-77-7 [chemicalbook.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 11. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 14. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. celonpharma.com [celonpharma.com]
- 22. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. file.medchemexpress.com [file.medchemexpress.com]
